molecular formula C7H11NO2 B179236 (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 171754-02-2

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B179236
CAS No.: 171754-02-2
M. Wt: 141.17 g/mol
InChI Key: BMVVXSIHLQYXJJ-JKUQZMGJSA-N
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Description

(1R,3S,4S)-2-Azabicyclo[221]heptane-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a chiral amine with a cyclic anhydride can yield the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new chemical entities.

Biology: In biological research, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is studied for its potential as a ligand in receptor binding studies. Its unique structure allows for specific interactions with biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target the central nervous system. Its ability to cross the blood-brain barrier makes it a candidate for neurological drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require a rigid, nitrogen-containing scaffold.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, which can modulate their activity. This modulation can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar nitrogen-containing structure.

    8-Azabicyclo[3.2.1]octane: A related compound that is part of the tropane alkaloid family.

Uniqueness: (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its specific stereochemistry and rigid structure. These features make it particularly useful in applications where precise molecular interactions are required, such as in drug design and receptor studies.

Properties

IUPAC Name

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVXSIHLQYXJJ-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171754-02-2
Record name (3S)-2-Azabicyclo[2.2.1]heptane-3-carboxlic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 3
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

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